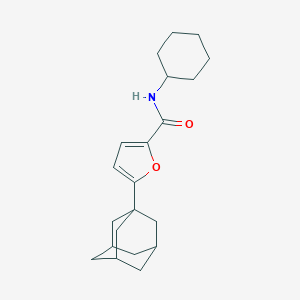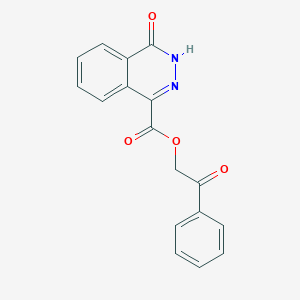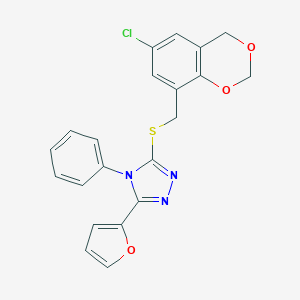![molecular formula C29H27N3O2S B299711 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B299711.png)
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone reduces the production of inflammatory cytokines and inhibits the growth of cancer cells. In vivo studies have shown that it reduces blood glucose levels in diabetic animal models and inhibits tumor growth in cancer models. These effects are thought to be due to the compound's ability to inhibit certain enzymes and proteins that are involved in these processes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in these diseases.
Future Directions
There are several future directions for research on 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone. One direction is to further investigate its mechanism of action to better understand its potential therapeutic properties. Another direction is to explore its use in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing analogs of this compound with improved properties for use in various diseases.
Synthesis Methods
The synthesis of 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves the reaction of 4-methoxybenzylamine with 1,2-diaminobenzene in the presence of sulfur and sodium hydroxide. The resulting product is then reacted with 1,2,3,4-tetrahydrocarbazole-9-carbaldehyde to yield the final compound. This synthesis method has been reported in the literature and has been successfully replicated in various labs.
Scientific Research Applications
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has been studied for its potential therapeutic properties in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have also shown that it has potential as a therapeutic agent in animal models of cancer and diabetes.
properties
Product Name |
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone |
|---|---|
Molecular Formula |
C29H27N3O2S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C29H27N3O2S/c1-34-21-16-14-20(15-17-21)18-31-27-13-7-4-10-24(27)30-29(31)35-19-28(33)32-25-11-5-2-8-22(25)23-9-3-6-12-26(23)32/h2,4-5,7-8,10-11,13-17H,3,6,9,12,18-19H2,1H3 |
InChI Key |
OROYCXKEWCOECY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)


![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)


